molecular formula C13H15ClN2O B13250783 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline

3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline

Cat. No.: B13250783
M. Wt: 250.72 g/mol
InChI Key: TYOBJRWPEZMMEC-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline is a complex organic compound featuring an oxazole ring substituted with a chloromethyl group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the reaction of 4-methyl-2-aminophenol with chloroacetyl chloride to form the oxazole ring. This intermediate is then reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide derivative.

Scientific Research Applications

3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The oxazole ring can interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]-N,N-dimethylaniline

InChI

InChI=1S/C13H15ClN2O/c1-9-12(8-14)17-13(15-9)10-5-4-6-11(7-10)16(2)3/h4-7H,8H2,1-3H3

InChI Key

TYOBJRWPEZMMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)N(C)C)CCl

Origin of Product

United States

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